Ethyl 4-(4-bromophenyl)-1-methyl-1h-imidazole-2-carboxylate
Description
Ethyl 4-(4-bromophenyl)-1-methyl-1H-imidazole-2-carboxylate (CAS 869568-12-7) is a brominated imidazole derivative characterized by a 4-bromophenyl substituent at position 4, a methyl group at position 1, and an ethyl carboxylate moiety at position 2 of the imidazole ring.
Properties
IUPAC Name |
ethyl 4-(4-bromophenyl)-1-methylimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-15-11(8-16(12)2)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEZJYVJMVPDTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CN1C)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-bromophenyl)-1-methyl-1h-imidazole-2-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group or further reducing it to a cyclohexyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under mild conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl or cyclohexyl derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Ethyl 4-(4-bromophenyl)-1-methyl-1h-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-bromophenyl)-1-methyl-1h-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and related imidazole/benzimidazole derivatives:
Key Observations :
Critical Analysis :
Analytical and Spectroscopic Data
- Mass Spectrometry :
- Chromatography: reports an Rf value of 0.71 (dichloromethane/diethyl ether/methanol), aiding in purity assessment.
Biological Activity
Overview
Ethyl 4-(4-bromophenyl)-1-methyl-1H-imidazole-2-carboxylate is a synthetic compound belonging to the imidazole class, characterized by its unique structure that includes a bromophenyl group and an ethyl ester. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antiviral and antibacterial properties.
- IUPAC Name: Ethyl 4-(4-bromophenyl)-1-methylimidazole-2-carboxylate
- CAS Number: 869568-12-7
- Molecular Formula: C13H13BrN2O2
- Molecular Weight: 295.15 g/mol
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The bromophenyl moiety enhances the compound's binding affinity, while the imidazole ring facilitates hydrogen bonding and π-π interactions, which are crucial for modulating protein activity.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, a study investigating the inhibition of HIV integrase (IN) showed that derivatives of imidazole compounds demonstrated significant inhibition rates. This compound exhibited moderate antiviral activity with percentage inhibition rates ranging from 33% to 45%, depending on concentration and structural variations of related compounds .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial properties. Research indicates that imidazole derivatives can exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as bromine, has been shown to enhance antibacterial efficacy .
Study 1: Inhibition of HIV Integrase
In a comparative study focusing on the inhibition of HIV integrase interactions with LEDGF/p75, several compounds were tested for their inhibitory effects. This compound was among those evaluated, with results indicating a significant potential for disrupting viral replication pathways .
Study 2: Antimicrobial Efficacy
A separate investigation into the antimicrobial properties of various imidazole derivatives found that compounds similar to this compound displayed considerable activity against common bacterial strains. The study emphasized the role of substituents on the imidazole ring in enhancing bioactivity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Moderate antiviral and antibacterial activity | Unique bromophenyl substitution enhances binding |
| Mthis compound | Similar to above but with a methyl ester | Lower solubility affects bioactivity | Less effective due to reduced solubility |
| Ethyl 4-phenyl-1-methyl-1H-imidazole-2-carboxylate | Lacks bromine substitution | Limited biological activity | Lower reactivity compared to brominated variants |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
